molecular formula C11H24N2S B7858155 N1,N1-Diethyl-N2-(tetrahydro-2H-thiopyran-3-yl)ethane-1,2-diamine

N1,N1-Diethyl-N2-(tetrahydro-2H-thiopyran-3-yl)ethane-1,2-diamine

Cat. No.: B7858155
M. Wt: 216.39 g/mol
InChI Key: MWNQWMTVUCAAQP-UHFFFAOYSA-N
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Description

N1,N1-Diethyl-N2-(tetrahydro-2H-thiopyran-3-yl)ethane-1,2-diamine is a tertiary amine derivative characterized by a central ethane-1,2-diamine backbone. The molecule features diethyl substituents on one nitrogen atom and a tetrahydro-2H-thiopyran-3-yl group on the adjacent nitrogen. The thiopyran moiety introduces a sulfur-containing heterocyclic structure, which may influence electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

N',N'-diethyl-N-(thian-3-yl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2S/c1-3-13(4-2)8-7-12-11-6-5-9-14-10-11/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNQWMTVUCAAQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1CCCSC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-Diethyl-N2-(tetrahydro-2H-thiopyran-3-yl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with tetrahydro-2H-thiopyran under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N1,N1-Diethyl-N2-(tetrahydro-2H-thiopyran-3-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the ethane-1,2-diamine structure .

Scientific Research Applications

N1,N1-Diethyl-N2-(tetrahydro-2H-thiopyran-3-yl)ethane-1,2-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N1,N1-Diethyl-N2-(tetrahydro-2H-thiopyran-3-yl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Ethane-1,2-diamine Derivatives with Alkyl/Aryl Substituents

  • N1,N2-Diethylethane-1,2-diamine: Structure: Both nitrogen atoms are substituted with ethyl groups. Properties: Higher hydrophobicity compared to unsubstituted ethane-1,2-diamine. Used in coordination chemistry for ligand synthesis .
  • N1,N1-Diethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine (CAS 104295-25-2): Structure: A pyridinylmethyl group replaces the thiopyran substituent. Molecular weight: 207.31 g/mol . Key Difference: The absence of sulfur reduces opportunities for sulfur-specific interactions (e.g., hydrogen bonding or redox activity).

Amine-Based Corrosion Inhibitors

  • N1-(2-aminoethyl)ethane-1,2-diamine (DETA) and TETA/PEHA derivatives: Structure: Linear polyamines with multiple -NH- groups. Properties: Demonstrated corrosion inhibition efficacy due to strong adsorption on metal surfaces via lone-pair electrons on nitrogen. DFT studies correlate inhibition efficiency with electron-donating ability and molecular geometry . Key Difference: The target compound’s tertiary amine structure and thiopyran group may reduce its adsorption capacity compared to primary/secondary amines but enhance stability in acidic environments.

Bis-Benzylidene Ethylene Diamine Derivatives

  • N1,N2-bis(substituted-benzyl)ethane-1,2-diamines: Structure: Symmetric substitution with benzyl groups on both nitrogen atoms. Properties: These compounds exhibit antimicrobial and anticancer activities. Reduction of Schiff base intermediates (e.g., sodium borohydride) yields saturated diamines with improved solubility .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties
N1,N1-Diethyl-N2-(tetrahydro-2H-thiopyran-3-yl)ethane-1,2-diamine C₁₁H₂₃N₂S 215.38 Diethyl, thiopyran Discontinued; potential coordination ligand
N1,N2-Diethylethane-1,2-diamine C₆H₁₆N₂ 116.20 Diethyl Ligand synthesis, catalysis
N1,N1-Diethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine C₁₂H₂₁N₃ 207.31 Diethyl, pyridinylmethyl Unspecified biological applications
DETA (N1-(2-aminoethyl)ethane-1,2-diamine) C₄H₁₃N₃ 103.17 Primary/secondary amines Corrosion inhibition, polymer synthesis

Research Findings and Mechanistic Insights

  • Electronic Effects : The thiopyran group in the target compound introduces sulfur’s electronegativity (χ = 2.58) and polarizability, which may enhance interactions with electron-deficient metal centers or biological receptors compared to oxygen-containing analogs (e.g., tetrahydropyran derivatives).
  • Synthetic Challenges : highlights that asymmetric substitution in ethane-1,2-diamines often requires multi-step reductive amination or specialized catalysts, which may explain the discontinuation of the target compound .

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